Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate
Description
Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring with a tert-butyloxycarbonyl (Boc) protective group at position 1 and a pyridin-2-ylmethylamino substituent at position 3. The Boc group enhances solubility and stability during synthetic procedures, while the pyridinylmethyl moiety may contribute to binding interactions via π-stacking or hydrogen bonding .
Properties
IUPAC Name |
tert-butyl 4-(pyridin-2-ylmethylamino)azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-6-8-14(9-12-20)19-13-15-7-4-5-10-18-15/h4-5,7,10,14,19H,6,8-9,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIDLPUTKNXRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700205-16-8 | |
| Record name | tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The compound can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity. Additionally, it may interact with other biomolecules such as transport proteins and receptors, modulating their function and contributing to various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a specific dosage level triggers noticeable biological responses. High doses of the compound may result in toxic or adverse effects, including alterations in organ function and metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity.
Biological Activity
Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate, with the chemical formula C16H25N3O2 and CAS number 885274-56-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of β-secretase : The compound has been shown to inhibit β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which is crucial in the pathogenesis of Alzheimer's disease. The reported IC50 value for this inhibition is approximately 15.4 nM .
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, with a Ki value of 0.17 μM. This inhibition can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases .
- Amyloid Aggregation Prevention : The compound demonstrates significant potential in preventing amyloid beta peptide aggregation, achieving up to 85% inhibition at a concentration of 100 μM . This property is particularly relevant for developing treatments for Alzheimer's disease.
In Vitro Studies
In vitro studies have shown that this compound can protect astrocyte cells from amyloid beta-induced toxicity. When astrocytes were treated with amyloid beta (Aβ1-42), cell viability dropped significantly; however, co-treatment with the compound improved cell viability by approximately 20% .
In Vivo Studies
In vivo studies conducted on rat models indicated that while the compound exhibited protective effects against oxidative stress induced by scopolamine, it did not show significant differences compared to standard treatments such as galantamine . This suggests that while the compound has potential neuroprotective properties, its efficacy may vary depending on the model and conditions used.
Summary of Research Findings
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Positional Isomerism: Compound 47, a positional isomer of the target molecule, places the pyridinylmethyl group at position 2 instead of 4.
- Heteroaromatic Substituents: Compounds 14l and 19f replace the pyridinylmethyl group with bulkier quinolinyl or pyrimidinyl groups, which may enhance π-π interactions but reduce solubility .
Key Observations :
- High-Yield Synthesis: Compound 19f achieved an 86% yield, likely due to efficient coupling between tert-butyl 4-aminoazepane-1-carboxylate and 4-phenylpyrimidin-2-yl groups in DMSO .
- Challenges with Bulky Groups: The lower yield of 14l (43.2%) compared to 19f may stem from steric hindrance imposed by the quinolinyl group .
- Deprotection Efficiency : The tert-butyl group in ’s piperidine derivative was removed with HCl/MeOH, a method applicable to the target compound if further functionalization is needed .
Physical and Spectroscopic Properties
Table 3: Analytical Data Comparison
Key Observations :
- Melting Points: Compound 14l’s higher melting point (105–107°C) reflects increased crystallinity due to the planar quinolinyl group .
- NMR Signatures: The target compound’s pyridinylmethyl group produces distinct aromatic signals (δ 7.1–8.5), while quinolinyl or pyrimidinyl substituents in analogs shift these peaks upfield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
